molecular formula C4H8OS2 B6597794 1,3-dithian-5-ol CAS No. 89876-00-6

1,3-dithian-5-ol

Cat. No. B6597794
CAS RN: 89876-00-6
M. Wt: 136.2 g/mol
InChI Key: OLPTZSUMVDYELJ-UHFFFAOYSA-N
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Description

1,3-Dithian-5-ol is a cyclic dithiolane compound that has been studied for its various applications in scientific research. It is a colorless liquid that is soluble in both water and organic solvents. It is also known as 1,3-Dithiane-5-ol, 5-Hydroxy-1,3-dithiane, and 5-Oxo-1,3-dithiane. This compound has been studied for its potential applications in organic synthesis, drug design, and biochemistry.

Scientific Research Applications

Ring Contractions and Stereospecific Reactions

1,3-Dithian-5-ols are known for undergoing stereospecific reactions. For instance, they react with phosphorus oxychloride in pyridine to yield 4-chloromethyl-1,3-dithiolans, which readily hydrolyze to 4-hydroxymethyl-1,3-dithiolans. This behavior demonstrates the compound's potential in synthetic organic chemistry, particularly in ring contraction processes (Atkinson et al., 1967).

Umpolung-Based Strategies in Organic Synthesis

1,3-Dithiane is integral to umpolung-based strategies, serving as an acyl anion equivalent in organic synthesis. Its general accessibility and reactivity have led to its widespread application in the synthesis of complex natural and unnatural products (Smith & Adams, 2004).

Gas Phase Chemistry

In the gas phase, the chemistry of 1,3-dithianes differs considerably from solution-phase chemistry. For example, in the presence of anionic bases, 1,3-dithiane undergoes elimination reactions giving thiolates, highlighting its unique reactivity under different conditions (Bartmess et al., 1981).

Conformational Behavior and Salt Effects

Studies on 1,3-dioxanes, closely related to 1,3-dithianes, have revealed the impact of salt effects on their conformational behavior. This understanding aids in the study of fundamental phenomena like electrostatic interactions and stereoelectronic effects, which can be extrapolated to 1,3-dithianes (Juaristi et al., 2003).

Novel Reactions in Carbohydrate Chemistry

1,3-Dithiane derivatives of sugars show unique behaviors, such as forming 1,4-dithiepins through novel mechanisms involving ring expansion and intramolecular relays. This illustrates their potential in carbohydrate chemistry and synthetic pathways (Waddell et al., 1993).

Polymeric 1,3-Dithiane Reagents

Polymeric reagents based on 1,3-dithiane have been developed for the synthesis of aldehydes from alkyl halides. These reagents demonstrate 1,3-dithiane's applicability in supported organic synthesis and combinatorial chemistry (Bertini et al., 2005).

Synthesis of Enantiopure α-Hydroxyaldehydes

Chiral 1-(1,3-dithian-2-yl) prop-2-en-1-ols, derived from 1,3-dithiane, have been used for the synthesis of enantiopure α-hydroxyaldehydes. This highlights the role of 1,3-dithianes in asymmetric synthesis and chiral chemistry (Akehi et al., 2015).

Applications in Complex Molecular Architectures

1,4-Dithianes, related to 1,3-dithianes, are used in the controlled synthesis of carbon–carbon bonds and complex molecular architectures, showcasing the broader utility of dithiane chemistry in organic synthesis (Ryckaert et al., 2023).

properties

IUPAC Name

1,3-dithian-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS2/c5-4-1-6-3-7-2-4/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPTZSUMVDYELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSCS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301465
Record name 1,3-dithian-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89876-00-6
Record name 1,3-Dithian-5-ol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 143599
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC143599
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Record name 1,3-dithian-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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